molecular formula C16H18FN3O3S B2442153 (4-(4-fluorophenyl)-1H-pyrrol-2-yl)(4-(methylsulfonyl)piperazin-1-yl)methanone CAS No. 1219914-14-3

(4-(4-fluorophenyl)-1H-pyrrol-2-yl)(4-(methylsulfonyl)piperazin-1-yl)methanone

Cat. No.: B2442153
CAS No.: 1219914-14-3
M. Wt: 351.4
InChI Key: JULGJEWQUOAZEQ-UHFFFAOYSA-N
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Description

(4-(4-fluorophenyl)-1H-pyrrol-2-yl)(4-(methylsulfonyl)piperazin-1-yl)methanone: is a synthetic organic compound that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(4-fluorophenyl)-1H-pyrrol-2-yl)(4-(methylsulfonyl)piperazin-1-yl)methanone typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a Suzuki coupling reaction, where a boronic acid derivative of the fluorophenyl group reacts with a halogenated pyrrole.

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with a dihaloalkane.

    Attachment of the Methylsulfonyl Group: The methylsulfonyl group can be introduced via sulfonylation, where a sulfonyl chloride reacts with the piperazine ring.

    Final Coupling: The final step involves coupling the pyrrole and piperazine derivatives through a carbonylation reaction to form the methanone linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring, leading to the formation of pyrrole oxides.

    Reduction: Reduction reactions can occur at the carbonyl group, converting the methanone to a methanol derivative.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like nitric acid or sulfuric acid under controlled conditions.

Major Products Formed

    Oxidation: Pyrrole oxides and other oxidized derivatives.

    Reduction: Methanol derivatives and reduced forms of the compound.

    Substitution: Various substituted fluorophenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, (4-(4-fluorophenyl)-1H-pyrrol-2-yl)(4-(methylsulfonyl)piperazin-1-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. Its ability to bind to specific proteins or enzymes makes it a candidate for drug discovery and development.

Medicine

In medicinal chemistry, the compound is investigated for its potential therapeutic effects. It may exhibit activity against certain diseases or conditions, making it a target for pharmaceutical research.

Industry

In the industrial sector, this compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

Comparison with Similar Compounds

Similar Compounds

  • (4-(4-chlorophenyl)-1H-pyrrol-2-yl)(4-(methylsulfonyl)piperazin-1-yl)methanone
  • (4-(4-bromophenyl)-1H-pyrrol-2-yl)(4-(methylsulfonyl)piperazin-1-yl)methanone
  • (4-(4-methylphenyl)-1H-pyrrol-2-yl)(4-(methylsulfonyl)piperazin-1-yl)methanone

Uniqueness

The uniqueness of (4-(4-fluorophenyl)-1H-pyrrol-2-yl)(4-(methylsulfonyl)piperazin-1-yl)methanone lies in the presence of the fluorophenyl group, which can influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and alter its interaction with biological targets, making it distinct from its analogs with different substituents.

Properties

IUPAC Name

[4-(4-fluorophenyl)-1H-pyrrol-2-yl]-(4-methylsulfonylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18FN3O3S/c1-24(22,23)20-8-6-19(7-9-20)16(21)15-10-13(11-18-15)12-2-4-14(17)5-3-12/h2-5,10-11,18H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JULGJEWQUOAZEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCN(CC1)C(=O)C2=CC(=CN2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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